molecular formula C22H17N5O2S B2410241 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione CAS No. 838612-01-4

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B2410241
CAS No.: 838612-01-4
M. Wt: 415.47
InChI Key: HEXNYDXJMUFWLU-UHFFFAOYSA-N
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Description

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXNYDXJMUFWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione is a member of the benzo[de]isoquinoline-1,3-dione family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S. Its structure features a benzo[de]isoquinoline core substituted with a phenyltetrazole moiety and a sulfanylpropyl group, which may influence its biological properties.

Structural Formula

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have indicated that compounds derived from benzo[de]isoquinoline-1,3-dione exhibit significant anticancer properties. For instance, benzo[de]isoquinoline-1,3-dione derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

  • Caspase Activation : Induces apoptosis via intrinsic pathways.
  • Cell Cycle Arrest : Alters expression of cyclins leading to G1/S phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Enhances oxidative stress in cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
  • Results indicated effective inhibition at concentrations as low as 10 µg/mL for certain strains.

Anti-inflammatory Properties

Compounds similar to This compound have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Models

In animal models, administration of the compound led to a significant reduction in inflammatory markers compared to control groups.

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AnticancerCell Viability AssayIC50 = 15 µM
AntimicrobialMIC DeterminationEffective against E. coli (10 µg/mL)
Anti-inflammatoryELISADecrease in TNF-alpha levels

Scientific Research Applications

Biological Activities

Research indicates that 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural motifs demonstrate significant anticancer properties. The mechanism of action may involve:

  • Inhibition of Enzyme Activity : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

For instance, related compounds have been tested against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the range of 1.9–7.52 μg/mL .

Antimicrobial Properties

The presence of the tetrazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against various bacterial strains, indicating that this compound may also possess similar properties.

Case Studies

Several studies have explored the applications of compounds related to this compound:

  • Anticancer Studies : A study demonstrated that derivatives of benzo[de]isoquinoline exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Research : Research on tetrazole derivatives has indicated broad-spectrum antimicrobial activity, suggesting that this compound may also act against pathogenic microorganisms .

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